Methyl (4-quinolinylmethylene)carbazate
Description
Methyl (4-quinolinylmethylene)carbazate is a carbazate derivative characterized by a quinoline moiety linked via a methylene group to a carbazate functional group. Carbazates are known for their versatility in coordination chemistry, pharmacological applications, and as intermediates in synthesizing heterocyclic compounds like 1,3,4-oxadiazoles .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl N-(quinolin-4-ylmethylideneamino)carbamate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)15-14-8-9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,1H3,(H,15,16) |
InChI Key |
MIZOHZRBRCDUPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NN=CC1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Crystallographic and Bonding Parameters of Carbazate Derivatives
*Inferred from analogs due to lack of direct data.
Key Observations :
- The C=N bond length (~1.27 Å) is consistent across analogs, indicating strong double-bond character .
- Substitutents on the benzylidene/pyridyl/quinolinyl groups dictate hydrogen-bonding patterns. For example, bromine and hydroxyl groups in (E)-methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate enable intramolecular O–H⋯N bonds, absent in simpler analogs .
- The quinolinyl group’s bulkiness may reduce crystal symmetry compared to smaller substituents like pyridyl or methylbenzylidene.
Physicochemical and Functional Properties
Table 2: Functional Comparison of Carbazate Derivatives
*Inferred from structural analogs.
Key Insights :
- Aromatic Substituents: Quinolinyl and brominated benzylidene groups reduce solubility in polar solvents compared to benzyl or pyridyl derivatives .
- Volatility : Benzyl carbazate’s high OAV (odor activity value) in food systems highlights carbazates’ role in flavor chemistry, though this is substituent-dependent .
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